molecular formula C12H23NO4 B124085 (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester CAS No. 153960-35-1

(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester

Cat. No. B124085
M. Wt: 245.32 g/mol
InChI Key: NDACBWZNPPVOJB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester, also known as Boc-D-Leu-OCH3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 is not fully understood, but it is believed to act as a protease inhibitor by binding to and blocking the activity of certain enzymes. This can lead to the inhibition of various cellular processes, including protein synthesis and DNA replication.

Biochemical And Physiological Effects

(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of HIV replication. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 is its versatility, as it can be used as a building block for the synthesis of a wide range of peptides and other molecules. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments.
However, there are also some limitations associated with the use of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 in lab experiments. For example, it can be difficult to purify due to its hydrophobic nature, and it may also be prone to degradation over time.

Future Directions

There are a number of potential future directions for the use of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 in scientific research. One area of focus is the development of new drugs and therapies for cancer, HIV, and other diseases. Another potential direction is the exploration of its neuroprotective effects for the treatment of neurodegenerative diseases such as Alzheimer's disease.
In addition, there may be opportunities to optimize the synthesis method for (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3, potentially increasing its yield and purity. Finally, further research is needed to fully understand the mechanism of action of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 and its potential applications in a range of scientific fields.

Synthesis Methods

(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the protection of the carboxylic acid group with a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
The next step involves the coupling of the Boc-protected amino acid with the methyl ester of 3,3-dimethylbutanoic acid. This is typically achieved using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Finally, the Boc group is removed using an acid such as trifluoroacetic acid, resulting in the formation of (R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3.

Scientific Research Applications

(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl esterH3 has been widely used in scientific research as a building block for the synthesis of peptides and other molecules. It has been shown to have potential applications in the development of new drugs and therapies for a variety of diseases, including cancer, HIV, and Alzheimer's disease.

properties

CAS RN

153960-35-1

Product Name

(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

methyl (2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m0/s1

InChI Key

NDACBWZNPPVOJB-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C

SMILES

CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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